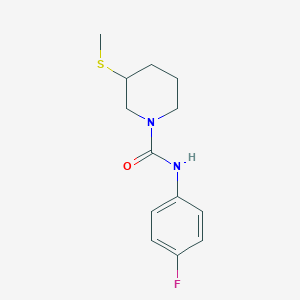

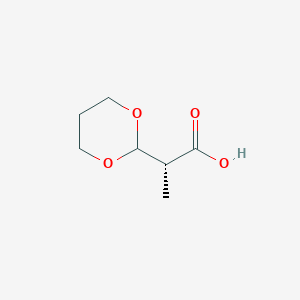

![molecular formula C8H11N3O3 B2458047 Ácido 2-[(1-metil-1H-pirazol-4-il)formamida]propanoico CAS No. 1308994-37-7](/img/structure/B2458047.png)

Ácido 2-[(1-metil-1H-pirazol-4-il)formamida]propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid” is a chemical compound with the CAS Number: 1308994-37-7 . It has a molecular weight of 197.19 . The IUPAC name of this compound is N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]alanine . It is typically stored as a powder .

Molecular Structure Analysis

The InChI code for “2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid” is 1S/C8H11N3O3/c1-5(8(13)14)10-7(12)6-3-9-11(2)4-6/h3-5H,1-2H3,(H,10,12)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Mecanismo De Acción

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid involves the inhibition of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of genes involved in inflammation and cancer.

Biochemical and Physiological Effects:

2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one limitation of using 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several potential future directions for the research on 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid has been found to exhibit neuroprotective effects and improve cognitive function, which makes it a promising candidate for further research in this area. Another potential future direction is the development of more soluble derivatives of 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid that can be administered more easily in experimental settings.

Métodos De Síntesis

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with formic acid and acetic anhydride. The reaction results in the formation of 2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid as a white solid.

Aplicaciones Científicas De Investigación

- La leishmaniasis es una enfermedad parasitaria causada por protozoos del género Leishmania. Investigaciones recientes han investigado las propiedades antileishmaniales del ácido 2-[(1-metil-1H-pirazol-4-il)formamida]propanoico. Los estudios de acoplamiento molecular sugieren que este compuesto interactúa con la reductasa de pteridina 1 de Leishmania (Lm-PTR1), un posible objetivo farmacológico. El compuesto 13 demostró una actividad antileishmanial prometedora .

- Los estudios in silico también han explorado la interacción del ácido 2-[(1-metil-1H-pirazol-4-il)formamida]propanoico con Plasmodium berghei. Los compuestos 14 y 15 exhibieron efectos de inhibición significativos contra este parásito causante de la malaria. Estos hallazgos destacan su potencial como agente antimalárico .

- Se han sintetizado y probado nuevos derivados del ácido 2-[(1-metil-1H-pirazol-4-il)formamida]propanoico contra hongos fitopatógenos. Varios de estos derivados mostraron actividades antifúngicas moderadas a excelentes. Investigaciones adicionales podrían explorar su potencial en la protección de cultivos y la agricultura .

- El andamiaje de 1,3-diazol, que incluye compuestos como el ácido 2-[(1-metil-1H-pirazol-4-il)formamida]propanoico, exhibe diversas actividades biológicas. Estas incluyen efectos antibacterianos, antimicobacterianos, antiinflamatorios, antitumorales, antidiabéticos, antioxidantes y antivirales. Los investigadores continúan explorando el potencial terapéutico de estos compuestos .

Actividad Antileishmanial

Potencial Antimalárico

Actividad Antifúngica

Actividades Biológicas de los Derivados de 1,3-Diazol

En resumen, el ácido 2-[(1-metil-1H-pirazol-4-il)formamida]propanoico es prometedor en varios dominios científicos, desde el tratamiento de enfermedades infecciosas hasta aplicaciones agrícolas. Su estructura química única invita a una mayor investigación y optimización para el uso terapéutico. Si necesita información más detallada o tiene preguntas adicionales, no dude en preguntar

Propiedades

IUPAC Name |

2-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5(8(13)14)10-7(12)6-3-9-11(2)4-6/h3-5H,1-2H3,(H,10,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDYUOVQWISDPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CN(N=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

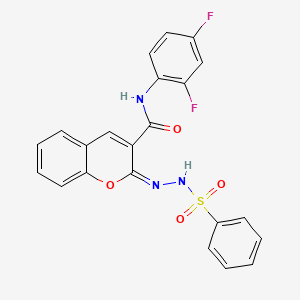

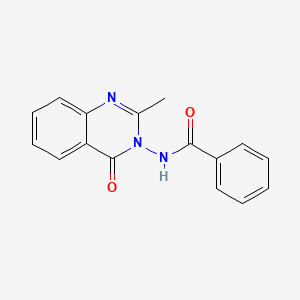

![Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2457965.png)

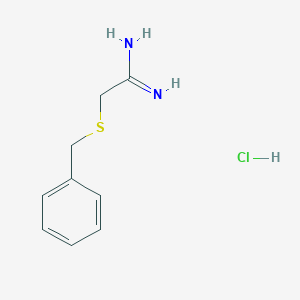

![4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B2457968.png)

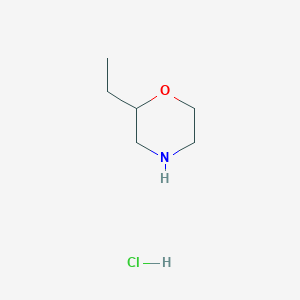

![3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2457973.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2457974.png)

![1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid](/img/structure/B2457976.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2457977.png)

![[1-(Oxolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B2457980.png)

![1-Cyclopentyl-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2457986.png)